1-[4-(3-iodopropoxy)phenyl]-1H-Pyrrole

P2X3 Antagonist Ion Channel Pharmacology Pain Research

This 1-[4-(3-iodopropoxy)phenyl]-1H-pyrrole (CAS 1201936-78-8) is a differentiated N-aryl pyrrole building block featuring a 3-iodopropoxy substituent that enhances lipophilicity (LogP 3.68), reduces aqueous solubility, and provides a reactive alkyl iodide handle for alkylation, nucleophilic substitution, and metal-catalyzed cross-coupling. The iodine atom enables halogen bonding and radioiodination for SPECT imaging. With validated P2X3 antagonism (80 nM) and MPO inhibition (IC50 159 nM), it is a superior tool compound for purinergic signaling and cardiovascular inflammation studies compared to simpler analogs. Choose this compound for reproducible SAR and targeted chemical biology.

Molecular Formula C13H14INO
Molecular Weight 327.16 g/mol
Cat. No. B13760199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(3-iodopropoxy)phenyl]-1H-Pyrrole
Molecular FormulaC13H14INO
Molecular Weight327.16 g/mol
Structural Identifiers
SMILESC1=CN(C=C1)C2=CC=C(C=C2)OCCCI
InChIInChI=1S/C13H14INO/c14-8-3-11-16-13-6-4-12(5-7-13)15-9-1-2-10-15/h1-2,4-7,9-10H,3,8,11H2
InChIKeyLOMOAXGWOFOIMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[4-(3-Iodopropoxy)phenyl]-1H-Pyrrole: Analytical and Procurement Overview


1-[4-(3-Iodopropoxy)phenyl]-1H-Pyrrole (CAS 1201936-78-8) is a heterocyclic organic compound belonging to the N-aryl pyrrole class. It is characterized by a phenyl ring substituted with a 3-iodopropoxy chain at the para position. The compound has a molecular weight of 327.16 g/mol and a calculated LogP of 3.68 . As a building block containing a reactive alkyl iodide, it is primarily utilized as a synthetic intermediate or tool compound in medicinal chemistry, notably for investigating the structure-activity relationships of pyrrole-based ligands and for potential radiolabeling applications due to the presence of the iodine atom .

Why 1-[4-(3-Iodopropoxy)phenyl]-1H-Pyrrole Cannot Be Substituted with Other N-Aryl Pyrroles


Generic substitution among N-aryl pyrroles is a significant risk in both synthetic and biological applications. This compound's unique differentiation is driven by the 3-iodopropoxy substituent, which profoundly impacts key molecular properties relative to simpler analogs like 1-phenylpyrrole or 1-(4-methoxyphenyl)pyrrole. This moiety dramatically increases lipophilicity (LogP) and reduces aqueous solubility , directly influencing bioavailability and formulation. Furthermore, the iodine atom provides a specific interaction vector for halogen bonding and enables targeted chemical modifications, such as alkylation, nucleophilic substitution, or radioiodination for SPECT imaging [1], which are impossible with non-iodinated or differently functionalized analogs. Therefore, selecting a less substituted analog without rigorous validation can lead to divergent assay outcomes, failed syntheses, and invalid structure-activity relationship (SAR) conclusions.

Quantitative Differentiation of 1-[4-(3-Iodopropoxy)phenyl]-1H-Pyrrole: Head-to-Head Data for Scientific Selection


P2X3 Receptor Antagonism: 80 nM EC50 Potency in a Functional Electrophysiology Assay

1-[4-(3-Iodopropoxy)phenyl]-1H-pyrrole demonstrates potent antagonist activity against recombinant rat P2X purinoceptor 3 (P2X3), with an EC50 of 80 nM. In contrast, the widely used reference compound A-317491, a non-nucleotide P2X3/P2X2/3 antagonist, has reported Ki values of 22 nM for hP2X3 and rP2X3 [1]. This places the target compound in a comparable, sub-100 nM potency range for this therapeutically relevant target, making it a valuable tool for probing P2X3 function in inflammation and pain pathways [2].

P2X3 Antagonist Ion Channel Pharmacology Pain Research

Myeloperoxidase (MPO) Inhibition: IC50 of 159 nM in a Human Enzyme Assay

This compound inhibits recombinant human myeloperoxidase (MPO) with an IC50 of 159 nM in a 10-minute incubation assay [1]. This level of inhibition is biologically relevant. For perspective, many reported MPO inhibitors from high-throughput screening or medicinal chemistry efforts exhibit IC50 values in the micromolar range, often exceeding 10 µM [2]. The sub-micromolar potency of this pyrrole derivative against human MPO positions it as a valuable chemical probe for studying MPO-mediated inflammation and oxidative stress, distinct from weaker pyrrole-based inhibitors.

MPO Inhibitor Inflammation Cardiovascular Disease

Increased Lipophilicity and Reduced Aqueous Solubility vs. Core N-Phenylpyrrole Scaffold

The addition of the 3-iodopropoxy chain significantly alters the physicochemical profile. 1-[4-(3-Iodopropoxy)phenyl]-1H-pyrrole has a calculated LogP of 3.68 , whereas its core scaffold, 1-phenylpyrrole (CAS 635-90-5), has a LogP value of ~2.48 [1]. This increased lipophilicity correlates with a substantial decrease in aqueous solubility: the target compound's aqueous solubility is reported as 38 (units not specified, likely µg/mL) , while 1-phenylpyrrole has a measured water solubility of approximately 190 mg/L .

Lipophilicity LogP Solubility Physicochemical Property

Selectivity Profile: Sub-Micromolar Potency Against MPO but >2.6 µM Against CYP3A4 and TPO

In vitro selectivity profiling reveals that while the compound is a potent MPO inhibitor (IC50 = 159 nM), it exhibits significantly weaker activity against two other heme peroxidases: Cytochrome P450 3A4 (IC50 = 2,600 nM) and Thyroid Peroxidase (TPO; IC50 = 6,300 nM) [1]. This represents a >16-fold selectivity window for MPO over CYP3A4 and a >39-fold window over TPO. This differentiation is crucial, as many non-selective MPO inhibitors also potently inhibit these related enzymes, leading to potential off-target effects and confounding data interpretation in cellular or in vivo models.

Selectivity CYP450 Thyroid Peroxidase Off-Target Activity

Validated Application Scenarios for 1-[4-(3-Iodopropoxy)phenyl]-1H-Pyrrole Based on Quantitative Evidence


Investigating P2X3 Receptor Pharmacology in Pain and Inflammation Models

Based on its demonstrated 80 nM antagonist activity at recombinant rat P2X3 receptors [1], this compound is a validated tool for exploring the role of purinergic signaling in chronic pain, cough, and inflammatory conditions. Its sub-100 nM potency justifies its use in in vitro electrophysiology and cell-based assays where P2X3 receptor modulation is being investigated, particularly when a non-nucleotide antagonist is desired.

Probing MPO-Mediated Oxidative Stress and Inflammation in Cardiovascular Research

With a confirmed IC50 of 159 nM against recombinant human myeloperoxidase (MPO) [1], this compound is a suitable chemical probe for studying MPO's role in generating reactive oxygen species and driving inflammation in atherosclerosis, heart failure, and other cardiovascular pathologies. Its selectivity against CYP3A4 and TPO [1] makes it a cleaner tool than broader-spectrum peroxidase inhibitors.

Synthetic Intermediate for Lipophilic Pyrrole Derivatives Requiring an Alkyl Iodide Handle

The compound's 3-iodopropoxy group serves as a versatile synthetic handle for further functionalization, including alkylation, nucleophilic substitution, and metal-catalyzed cross-coupling reactions [1]. Its significantly higher lipophilicity (LogP 3.68) relative to the core scaffold makes it an ideal building block for synthesizing analogs designed for improved membrane permeability or for studying the effects of increased lipophilicity on target engagement.

Precursor for Radioiodination and SPECT Tracer Development

The iodine atom in the propoxy chain provides a site for potential radioiodination via isotope exchange or electrophilic substitution, enabling the creation of radiolabeled versions for Single Photon Emission Computed Tomography (SPECT) imaging studies [1]. This application is supported by the documented use of solid-phase exchange methods for similar iodinated compounds to study pharmacokinetics and biodistribution.

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